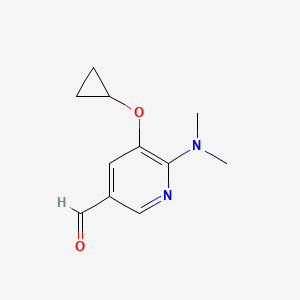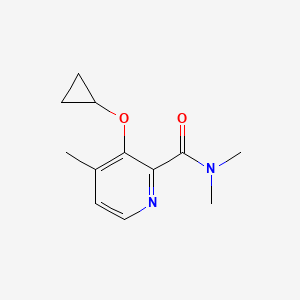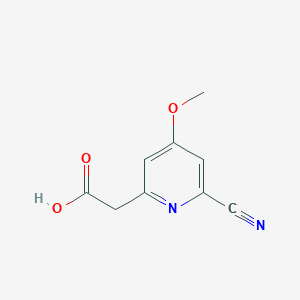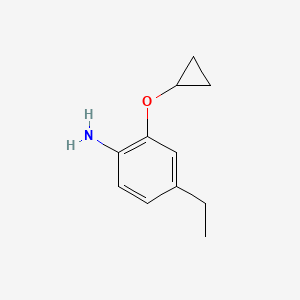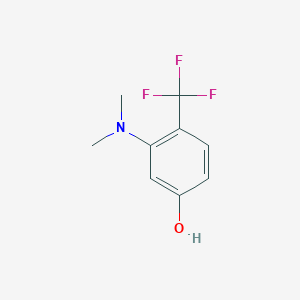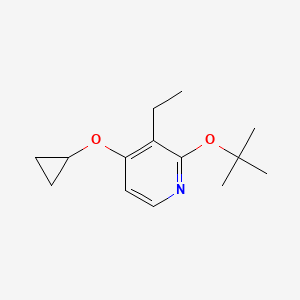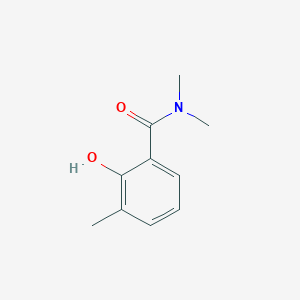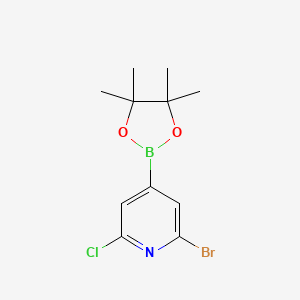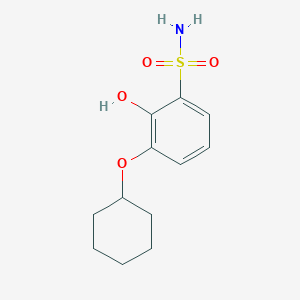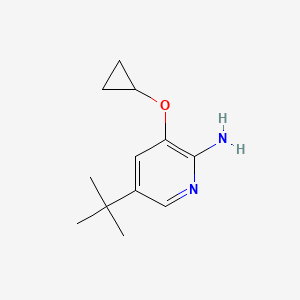
5-Tert-butyl-3-cyclopropoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-3-cyclopropoxypyridin-2-amine: is an organic compound characterized by a tert-butyl group, a cyclopropoxy group, and an amine group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Introduction of the cyclopropoxy group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Introduction of the amine group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the amine group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced derivatives such as amines or partially hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Tert-butyl-3-cyclopropoxypyridin-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including catalysts, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
5-Tert-butyl-3-cyclopropoxypyridine: Similar structure but lacks the amine group.
3-Cyclopropoxypyridin-2-amine: Similar structure but lacks the tert-butyl group.
5-Tert-butylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 5-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the presence of all three functional groups (tert-butyl, cyclopropoxy, and amine) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-tert-butyl-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H2,13,14) |
InChI-Schlüssel |
IJUUIZFFDQILBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(N=C1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


